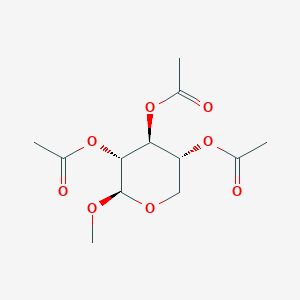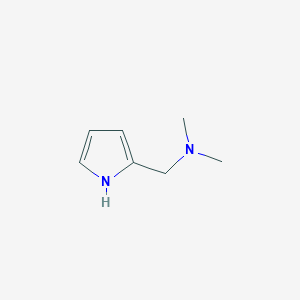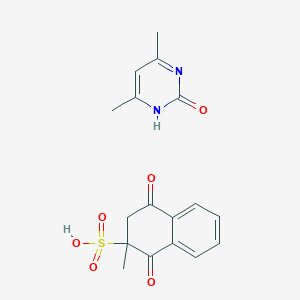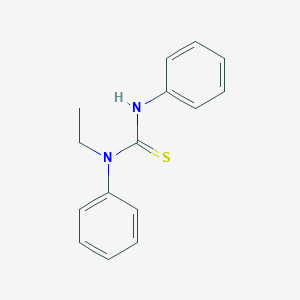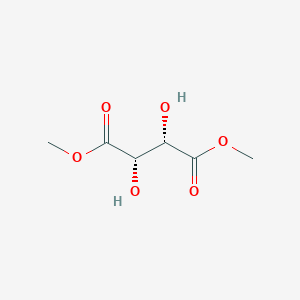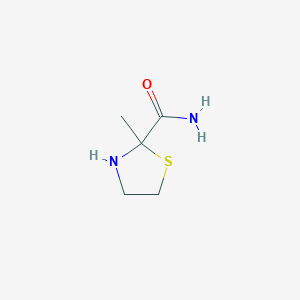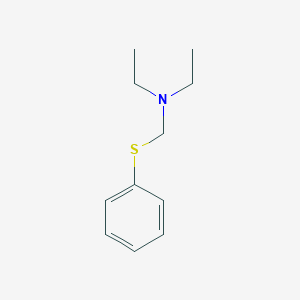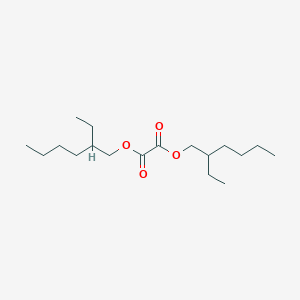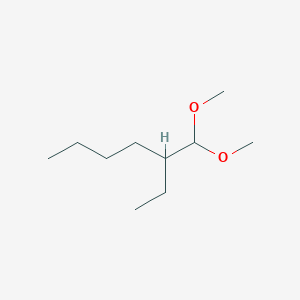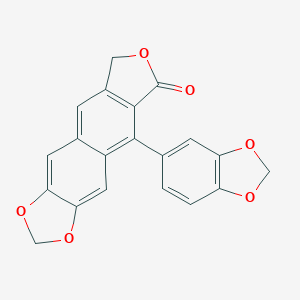
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Trifluoroacetyl-3,5-xylidine or TFA-3,5-Xylidine. In
Mecanismo De Acción
The mechanism of action of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of neurotransmitters, resulting in the disruption of the nervous system in insects.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial: This compound has been shown to have antimicrobial activity against various bacteria and fungi.
2. Anti-inflammatory: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been shown to have anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Neurotoxicity: This compound has been shown to be toxic to insects, causing paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity, making it suitable for various research applications.
2. Stability: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is stable under various conditions, making it easy to handle and store.
3. Low Cost: The synthesis of this compound is relatively inexpensive, making it accessible to researchers.
Some of the limitations of this compound for lab experiments include:
1. Toxicity: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is toxic to insects and may have harmful effects on other organisms.
2. Limited Research: There is limited research available on the safety and toxicity of this compound, making it difficult to use in certain research applications.
Direcciones Futuras
There are several future directions for the research of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro-. Some of these directions include:
1. Development of new pesticides: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has shown promising results as a pesticide. Further research could lead to the development of new, more effective pesticides.
2. Drug development: This compound has shown antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Safety and Toxicity: More research is needed to determine the safety and toxicity of this compound, especially in regards to its effects on humans and the environment.
Conclusion
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- is a chemical compound that has potential applications in various fields, including pesticides, pharmaceuticals, and analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have antimicrobial, anti-inflammatory, and neurotoxic effects. While it has several advantages for lab experiments, such as high purity and stability, it also has limitations, including toxicity and limited research. Future research directions include the development of new pesticides and drugs, as well as further studies on its safety and toxicity.
Métodos De Síntesis
The synthesis of Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- involves the reaction of 3,5-dimethylphenylamine with trifluoroacetic anhydride. This reaction takes place in the presence of a catalyst, such as sulfuric acid or acetic acid. The resulting product is then purified using various techniques, including recrystallization, column chromatography, and distillation.
Aplicaciones Científicas De Investigación
Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been used in various scientific research applications, including:
1. Pesticide: This compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies.
2. Pharmaceutical: Acetamide, N-(3,5-dimethylphenyl)-2,2,2-trifluoro- has been investigated for its potential use in the pharmaceutical industry. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
3. Analytical Chemistry: This compound has been used as a reagent in analytical chemistry. It has been shown to be effective in the analysis of various compounds, including amino acids, peptides, and proteins.
Propiedades
Número CAS |
14818-53-2 |
|---|---|
Nombre del producto |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
Fórmula molecular |
C10H10F3NO |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
MWOCTDLHKWELSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)F)C |
Otros números CAS |
14818-53-2 |
Sinónimos |
Acetamide,N-(3,5-dimethylphenyl)-2,2,2-trifluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



